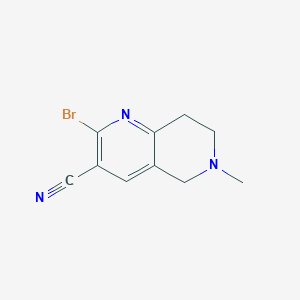
5-Amino-2-(difluoromethoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-(difluoromethoxy)benzoic acid: is an organic compound with the molecular formula C8H7F2NO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with an amino group and a difluoromethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(difluoromethoxy)benzoic acid typically involves the introduction of the difluoromethoxy group and the amino group onto the benzoic acid core. One common method involves the nucleophilic substitution reaction where a suitable precursor, such as 2,5-difluorobenzoic acid, is reacted with ammonia or an amine source under controlled conditions to introduce the amino group. The difluoromethoxy group can be introduced using difluoromethyl ethers in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, amination, and etherification reactions. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions: 5-Amino-2-(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrobenzoic acids, while reduction can produce aminobenzoic acids.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Amino-2-(difluoromethoxy)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of difluoromethoxy and amino groups on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities, such as anti-inflammatory or antimicrobial properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-(difluoromethoxy)benzoic acid involves its interaction with molecular targets in biological systems. The amino group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The difluoromethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-Amino-5-(trifluoromethoxy)benzoic acid: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
2-Amino-5-methylbenzoic acid: Contains a methyl group instead of a difluoromethoxy group.
2-Amino-5-chlorobenzoic acid: Contains a chlorine atom instead of a difluoromethoxy group.
Uniqueness: 5-Amino-2-(difluoromethoxy)benzoic acid is unique due to the presence of both an amino group and a difluoromethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H7F2NO3 |
|---|---|
Peso molecular |
203.14 g/mol |
Nombre IUPAC |
5-amino-2-(difluoromethoxy)benzoic acid |
InChI |
InChI=1S/C8H7F2NO3/c9-8(10)14-6-2-1-4(11)3-5(6)7(12)13/h1-3,8H,11H2,(H,12,13) |
Clave InChI |
JPBZGWQIUHEIPX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)C(=O)O)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


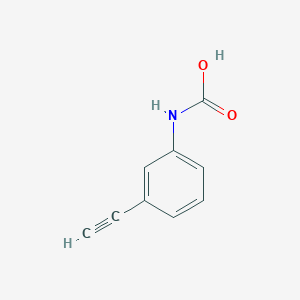
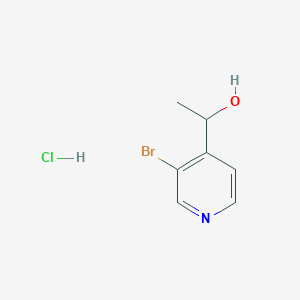
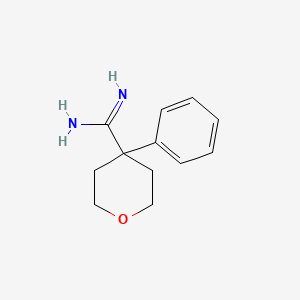
![Methyl 4-[3-(2,4-dihydroxyphenyl)pyrazolidin-4-yl]oxybenzoate](/img/structure/B12313627.png)
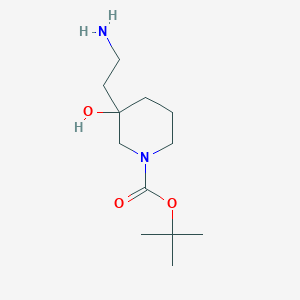
![3-Amino-2-[(2,4-difluorophenyl)methyl]propan-1-OL](/img/structure/B12313634.png)
![3-Amino-2-[(4-methylphenyl)methyl]propan-1-ol](/img/structure/B12313636.png)
amine](/img/structure/B12313645.png)

![5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B12313656.png)
![Methyl 2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate](/img/structure/B12313664.png)
